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Compound of Interest

Compound Name: 3,4-Diacetoxycinnamamide

Cat. No.: B169772 Get Quote

An In-Depth Technical Guide to 3,4-
Diacetoxycinnamamide
This technical guide provides a comprehensive overview of the molecular structure, formula,

and potential synthesis of 3,4-Diacetoxycinnamamide. It is intended for researchers,

scientists, and professionals in the field of drug development and medicinal chemistry. This

document details the compound's physicochemical properties, a proposed experimental

protocol for its synthesis, and predicted spectroscopic data. Furthermore, it explores the

potential biological activities and associated signaling pathways based on the known functions

of structurally related compounds.

Molecular Structure and Formula
3,4-Diacetoxycinnamamide is a derivative of cinnamic acid, characterized by the presence of

two acetate groups attached to the phenyl ring at positions 3 and 4, and an amide group at the

terminus of the propenoic acid side chain.

Molecular Formula: C₁₃H₁₃NO₅

Molecular Weight: 263.25 g/mol

Canonical SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C

IUPAC Name: (E)-3-(3,4-diacetoxyphenyl)acrylamide
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CAS Number: 129488-34-2

The structure of 3,4-Diacetoxycinnamamide is illustrated below:

Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Diacetoxycinnamamide is provided

in the table below. These values are essential for understanding the compound's behavior in

biological and chemical systems.

Property Value Source

Molecular Formula C₁₃H₁₃NO₅ Alfa Chemistry

Molecular Weight 263.25 g/mol Alfa Chemistry

Physical Description Powder ChemFaces

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

ChemFaces

Predicted LogP 1.3
Predicted using chemical

informatics software

Predicted Polar Surface Area 91.9 Å²
Predicted using chemical

informatics software

Experimental Protocol: Synthesis of 3,4-
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The synthesis of 3,4-Diacetoxycinnamamide can be achieved through the acetylation of its

precursor, 3,4-dihydroxycinnamamide (caffeic acid amide). The following protocol is a proposed

method based on standard organic synthesis techniques for acetylation of phenolic

compounds.

Reaction Scheme:

3,4-Dihydroxycinnamamide + Acetic Anhydride → 3,4-Diacetoxycinnamamide

Materials and Reagents:

3,4-Dihydroxycinnamamide (Caffeic acid amide)

Acetic Anhydride

Pyridine (or another suitable base, e.g., triethylamine)

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and Hexane for elution

Procedure:

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxycinnamamide in

a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran.

Addition of Base: Add 2.5 to 3.0 equivalents of pyridine or triethylamine to the solution. The

base acts as a catalyst and scavenges the acetic acid byproduct.
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Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2.2 equivalents of acetic

anhydride dropwise to the stirred solution.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding

cold 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate.

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude 3,4-Diacetoxycinnamamide by silica gel column

chromatography using a gradient of ethyl acetate in hexane as the eluent.

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data
As experimental spectroscopic data for 3,4-Diacetoxycinnamamide is not readily available in

the literature, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These

predictions are based on established increments for similar functional groups and can serve as

a guide for characterization.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.65 d, J ≈ 15.6 Hz 1H H-7 (vinylic)

~7.30 dd, J ≈ 8.4, 2.0 Hz 1H H-6'

~7.20 d, J ≈ 2.0 Hz 1H H-2'

~7.10 d, J ≈ 8.4 Hz 1H H-5'

~6.40 d, J ≈ 15.6 Hz 1H H-8 (vinylic)

~5.80 br s 2H -NH₂

~2.30 s 6H 2 x -OCOCH₃

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Chemical Shift (ppm) Assignment

~168.5 2 x -C=O (acetate)

~166.0 -C=O (amide)

~142.0 C-4'

~141.5 C-3'

~140.0 C-7

~133.0 C-1'

~126.5 C-6'

~123.5 C-2'

~122.0 C-5'

~119.0 C-8

~21.0 2 x -OCOCH₃
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Potential Biological Activities and Signaling
Pathways
While direct experimental evidence for the biological activity of 3,4-Diacetoxycinnamamide is

limited, its structural similarity to caffeic acid and other cinnamamide derivatives suggests

potential antioxidant and anti-inflammatory properties.[1][2][3] Caffeic acid amides are known to

possess significant biological activities.[1] The diacetoxy functionalization may serve as a

prodrug strategy, where the acetate groups are hydrolyzed in vivo to release the more active

dihydroxy form (caffeic acid amide).

Antioxidant Activity
Cinnamic acid derivatives with hydroxyl groups on the phenyl ring are known to be effective

antioxidants.[4][5][6][7][8] The antioxidant activity is often attributed to their ability to scavenge

free radicals and chelate metal ions.[3][9][10] The dihydroxy substitution in the parent

compound, caffeic acid amide, is crucial for this activity.[3][11]

Anti-inflammatory Activity
Many cinnamamide derivatives have demonstrated anti-inflammatory effects.[2][12][13][14] A

key mechanism for this activity is the inhibition of the NF-κB signaling pathway.[2][15] NF-κB is

a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

By inhibiting the activation of NF-κB, cinnamamide derivatives can reduce the inflammatory

response.[2][12]

The diagram below illustrates a potential workflow for investigating the bioactivity of 3,4-
Diacetoxycinnamamide.
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Synthesis of 3,4-Diacetoxycinnamamide
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Caption: Proposed workflow for the synthesis and biological evaluation of 3,4-
Diacetoxycinnamamide.

The following diagram illustrates the putative anti-inflammatory signaling pathway that may be

modulated by 3,4-Diacetoxycinnamamide, based on the known activity of related compounds.
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Caption: Putative inhibition of the NF-κB signaling pathway by 3,4-Diacetoxycinnamamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b169772#3-4-diacetoxycinnamamide-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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